2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride
CAS No.: 2742652-20-4
Cat. No.: VC11564654
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2742652-20-4 |
|---|---|
| Molecular Formula | C10H10ClNO3 |
| Molecular Weight | 227.64 g/mol |
| IUPAC Name | 2-(aminomethyl)-1-benzofuran-6-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H9NO3.ClH/c11-5-8-3-6-1-2-7(10(12)13)4-9(6)14-8;/h1-4H,5,11H2,(H,12,13);1H |
| Standard InChI Key | PGBVPZVYTNUJRF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)OC(=C2)CN.Cl |
Introduction
2-(Aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride is a complex organic compound with a molecular formula of C10H10ClN1O3, although some sources suggest a slight variation in the molecular formula, such as C10H9NO3 for the base form . This compound features a benzofuran core, an aminomethyl substituent, and a carboxylic acid functional group, which are crucial for its biological activity and potential applications in medicinal chemistry.
Synthesis and Production
The synthesis of 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride typically involves multi-step organic reactions. Industrial production may utilize optimized synthetic routes, including continuous flow chemistry and automated reactors, to improve yield and purity.
Biological Activity and Applications
This compound exhibits significant biological activity, particularly in pharmacological contexts. Its ability to form hydrogen bonds and engage in electrostatic interactions makes it a candidate for further investigation in drug design and development.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic applications due to biological activity |
| Organic Synthesis | Used as a building block for more complex molecules |
Similar Compounds
Several compounds share structural similarities with 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride, including:
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5-Amino-1-benzofuran-2-carboxylic acid: Contains an amino group and carboxylic acid but with different positioning on the benzofuran ring.
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2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid: Features an aminoethyl substituent instead of aminomethyl, affecting biological activity.
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Benzofuran-6-carboxylic acid: Lacks an amino substituent, serving as a simpler analog.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Amino-1-benzofuran-2-carboxylic acid | Amino and carboxylic acid groups | Different functional group positioning |
| 2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid | Aminoethyl substituent | Variation in side chain length affecting activity |
| Benzofuran-6-carboxylic acid | No amino substituent | Simpler analog without amine functionality |
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